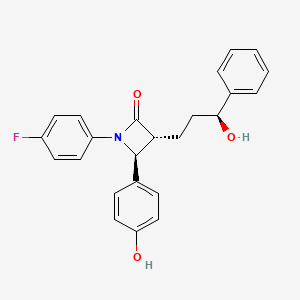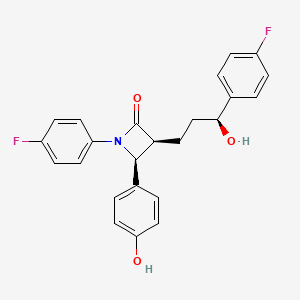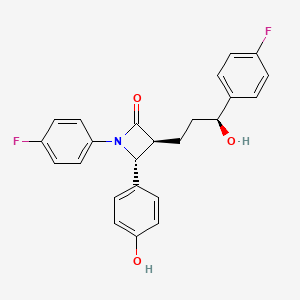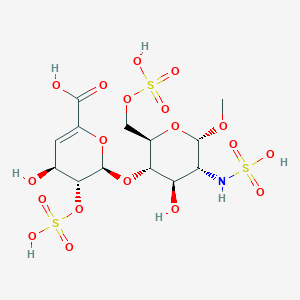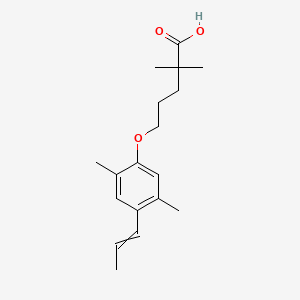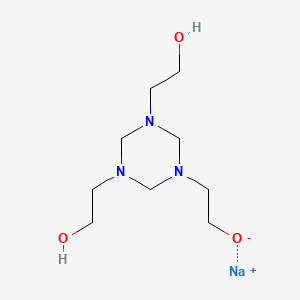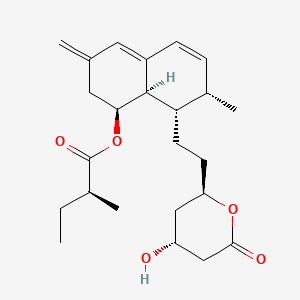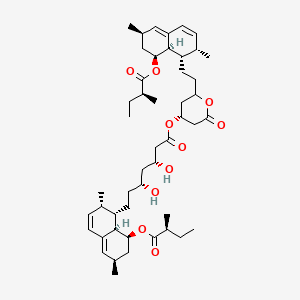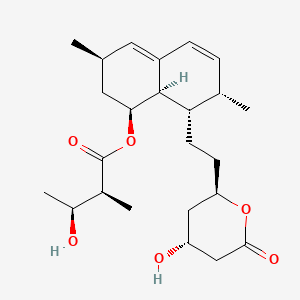
Cimetidine EP Impurity I HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cimetidine EP Impurity I HCl, also known as (5-Ethyl-1H-imidazol-4-yl)methanol hydrochloride, is a chemical compound with the molecular formula C6H11ClN2O and a molecular weight of 162.62 g/mol . This compound is an impurity found in cimetidine, a histamine H2 receptor antagonist used to inhibit stomach acid production . This compound is primarily used in analytical method development, method validation, and quality control applications for pharmaceutical products .
准备方法
The synthesis of Cimetidine EP Impurity I HCl involves several steps, starting with the preparation of the imidazole ring. The synthetic route typically includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting glyoxal with ammonia and formaldehyde.
Ethylation: The imidazole ring is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Hydroxymethylation: The ethylated imidazole is hydroxymethylated using formaldehyde and a reducing agent like sodium borohydride.
Hydrochloride Formation: Finally, the hydroxymethylated product is treated with hydrochloric acid to form the hydrochloride salt of Cimetidine EP Impurity I.
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Cimetidine EP Impurity I HCl undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced to an imidazoline ring using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with reagents like alkyl halides to form ethers or esters.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, alcohols, carboxylic acids.
Major products formed from these reactions include carboxylic acids, imidazoline derivatives, and various substituted imidazole compounds .
科学研究应用
Cimetidine EP Impurity I HCl has several scientific research applications, including:
Pharmaceutical Research: It is used as a reference standard in the development and validation of analytical methods for cimetidine and its impurities.
Quality Control: It is employed in quality control testing of pharmaceutical products to ensure the purity and potency of cimetidine formulations.
Biological Studies: It is used in studies investigating the metabolism and pharmacokinetics of cimetidine and its impurities.
Chemical Synthesis: It serves as an intermediate in the synthesis of other imidazole derivatives and related compounds.
作用机制
Cimetidine EP Impurity I HCl exerts its effects by interacting with histamine H2 receptors located on the basolateral membrane of gastric parietal cells. By binding to these receptors, it blocks the action of histamine, thereby inhibiting gastric acid secretion . This mechanism is similar to that of cimetidine, the parent compound, which is used to treat conditions such as gastroesophageal reflux disease and peptic ulcers .
相似化合物的比较
Cimetidine EP Impurity I HCl can be compared with other similar compounds, including:
Cimetidine: The parent compound, used as a histamine H2 receptor antagonist.
Cimetidine Impurity A: Another impurity found in cimetidine, with a different chemical structure and properties.
Cimetidine Impurity B: A related impurity with distinct analytical characteristics.
The uniqueness of this compound lies in its specific structure, which includes an ethyl group and a hydroxymethyl group attached to the imidazole ring. This structure differentiates it from other impurities and contributes to its distinct chemical and pharmacological properties .
属性
CAS 编号 |
38603-74-6 |
|---|---|
分子式 |
C6H11N2OCl |
分子量 |
162.62 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


